(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-hydroxybenzylidene)hydrazinecarbothioamide
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Description
(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-hydroxybenzylidene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One notable application of compounds structurally related to (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-hydroxybenzylidene)hydrazinecarbothioamide is in corrosion inhibition. A study by Al-amiery et al. (2014) demonstrated the efficacy of a Schiff base derived from 4-aminoantipyrine, which includes a similar structure, as an inhibitor of mild steel corrosion in sulfuric acid solutions. This compound showed high inhibition efficiency, attributed to its adsorption on the steel surface, blocking active sites (Al-amiery et al., 2014).
Anticancer Activity
Another significant application is in the field of anticancer research. Abdellatif et al. (2014) synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one, which share structural similarities, and tested their antitumor activities. Some of these compounds exhibited notable inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, suggesting potential for cancer treatment (Abdellatif et al., 2014).
Antibacterial and Antioxidant Activities
Karaküçük-Iyidoğan et al. (2014) investigated novel thiosemicarbazones for their antibacterial and antioxidant activities. Among these, derivatives with structural elements akin to the target compound showed promising inhibition potency against certain pathogens and possessed significant antioxidant activity (Karaküçük-Iyidoğan et al., 2014).
Heterocyclic Synthesis
Fadda et al. (2012) discussed the use of a similar compound as a key intermediate in synthesizing various heterocyclic compounds. This demonstrates the compound's utility in the broader context of organic and medicinal chemistry, particularly in creating diverse molecular structures (Fadda et al., 2012).
Fluorescent Chemosensor for Bioimaging
Patil et al. (2018) developed a monoterpenoid-based fluorescent receptor for selective detection of Zn2+ and Mg2+ ions, showcasing the potential of structurally similar compounds in bioimaging and intracellular detection. This application is crucial in biological and medical research for tracking and understanding ion dynamics in live cells (Patil et al., 2018).
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(Z)-(2-hydroxyphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-17(18(26)24(23(13)2)15-9-4-3-5-10-15)21-19(27)22-20-12-14-8-6-7-11-16(14)25/h3-12,25H,1-2H3,(H2,21,22,27)/b20-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGNFKCWXVXZJD-NDENLUEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C\C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.